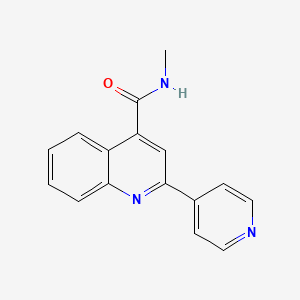
N-methyl-2-pyridin-4-ylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-pyridin-4-ylquinoline-4-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-pyridin-4-ylquinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Other methods include microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids and ultrasound-promoted synthesis .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemical processes. These methods include the use of recyclable catalysts, one-pot reactions, and solvent-free conditions to minimize environmental impact . The use of transition metal-catalyzed reactions and metal-free ionic liquid-mediated reactions are also common in industrial settings .
化学反応の分析
Types of Reactions
N-methyl-2-pyridin-4-ylquinoline-4-carboxamide undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, sodium carbonate, and various organic solvents. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .
科学的研究の応用
N-methyl-2-pyridin-4-ylquinoline-4-carboxamide has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of N-methyl-2-pyridin-4-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. Quinolines are known to interact with enzymes such as DNA gyrase and topoisomerase IV, stabilizing enzyme-DNA complexes and leading to cell death . This mechanism is particularly relevant in the context of antibacterial activity.
類似化合物との比較
Similar Compounds
Similar compounds to N-methyl-2-pyridin-4-ylquinoline-4-carboxamide include:
2-arylquinoline derivatives: These compounds show selectivity in binding to estrogen receptors and have applications in medicinal chemistry.
Quinolinyl-pyrazoles: These compounds have been studied for their pharmacological potential and are synthesized using similar methods.
Uniqueness
What sets this compound apart is its specific structure, which combines a quinoline moiety with a pyridine ring and a carboxamide group
特性
IUPAC Name |
N-methyl-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-17-16(20)13-10-15(11-6-8-18-9-7-11)19-14-5-3-2-4-12(13)14/h2-10H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMWNHZFBWBCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(pyridin-3-ylmethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide](/img/structure/B7614310.png)
![2-[(5-Bromopyridin-3-yl)-methylamino]ethanol](/img/structure/B7614314.png)
![3-Chloro-2-[2-hydroxyethyl(methyl)amino]benzonitrile](/img/structure/B7614330.png)
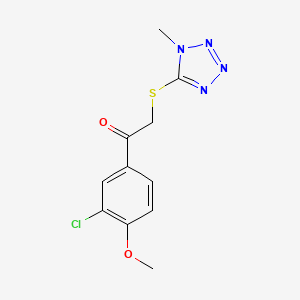
![2-chloro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]cyclopentene-1-carboxamide](/img/structure/B7614358.png)
![2-[(7-Fluoroquinolin-2-yl)-methylamino]ethanol](/img/structure/B7614370.png)
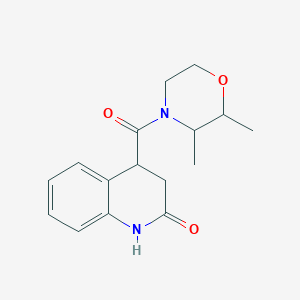
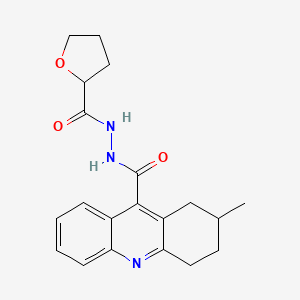
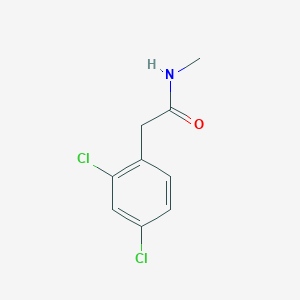
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)-6-fluoroquinazoline](/img/structure/B7614403.png)
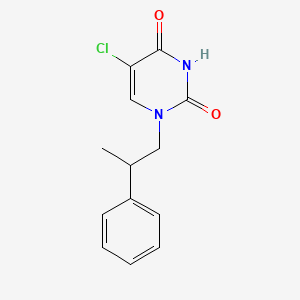
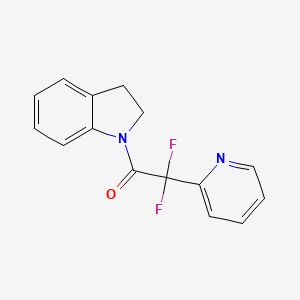
![2-Azabicyclo[2.2.1]heptan-2-yl-(3-phenylimidazol-4-yl)methanone](/img/structure/B7614426.png)
![[2-Oxo-2-(2-phenylethylamino)ethyl] 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B7614434.png)
